N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluorobenzamide
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluorobenzamide is a chemical compound with a unique structure that includes a fluorobenzamide moiety and a dioxidotetrahydrothiophenyl group
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-2-3-8-17(14-7-9-21(19,20)11-14)15(18)12-5-4-6-13(16)10-12/h4-6,10,14H,2-3,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTZIAYZANSXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Tetrahydrothiophene to Tetrahydrothiophene-1,1-Dioxide
Tetrahydrothiophene is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 40–60°C for 6–12 hours. The sulfone product is isolated via fractional crystallization.
N-Alkylation with Butyl Groups
The sulfone undergoes alkylation with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, yielding the tertiary amine, which is subsequently converted to its hydrochloride salt for improved stability.
Key Reaction Conditions :
Amide Bond Formation: Coupling Strategies
Acid Chloride Method
Procedure :
- Activation : 3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours to form 3-fluorobenzoyl chloride.
- Coupling : The amine hydrochloride (1.2 equiv) is neutralized with triethylamine (2.5 equiv) in dichloromethane (DCM) at 0°C. 3-Fluorobenzoyl chloride (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
Work-Up :
Coupling Reagent-Mediated Synthesis
Reagents : HATU (1.1 equiv), DIPEA (3.0 equiv) in DMF.
Procedure :
- 3-Fluorobenzoic acid (1.0 equiv) and the amine hydrochloride (1.1 equiv) are dissolved in DMF.
- HATU and DIPEA are added, and the mixture is stirred at 25°C for 6 hours.
- The product is precipitated with water and recrystallized from ethanol.
Optimization and Challenges
Solvent Selection
Side Reactions
- Over-alkylation : Mitigated by using a slight excess of amine (1.2 equiv).
- Hydrolysis of Acid Chloride : Controlled by maintaining anhydrous conditions and low temperatures during coupling.
Analytical Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 1H, Ar-H), 7.25–7.15 (m, 3H, Ar-H), 3.65–3.55 (m, 2H, CH₂), 2.95–2.85 (m, 1H, CH), 1.45–1.30 (m, 4H, butyl-CH₂).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O stretch).
Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Parameter | Acid Chloride Method | Coupling Reagent Method |
|---|---|---|
| Yield | 78–85% | 82–88% |
| Cost | Low (SOCl₂) | High (HATU) |
| Purification | Column chromatography | Recrystallization |
| Scalability | Suitable for >100 g | Limited to <50 g |
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Uniqueness
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Biological Activity
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : 341.41 g/mol
- CAS Number : 12643601
This compound features a tetrahydrothiophene moiety that is essential for its biological activity, particularly in terms of interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydrothiophene ring followed by the introduction of the butyl and fluorobenzamide groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The following table summarizes the IC₅₀ values observed in these studies:
| Cell Line | IC₅₀ Value (µM) | Treatment Duration |
|---|---|---|
| A549 | 11.20 | 72 hours |
| HCC827 | 6.26 | 48 hours |
| NCI-H358 | 6.48 | 48 hours |
The data indicate that the compound exhibits moderate to high cytotoxicity against these lung cancer cell lines, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound appears to impede the cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in sensitive cell lines.
- Antioxidant Activity : The compound has shown moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA).
Case Studies
A recent study published in Pharmaceutical Research detailed a series of experiments where this compound was tested alongside other compounds. The findings indicated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutics when used in combination therapies.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluorobenzamide?
Answer:
The synthesis of fluorobenzamide derivatives typically involves coupling fluorinated benzoyl chlorides with amine-containing intermediates. For example, analogous compounds like N-(1-((4-substituted piperazin-1-yl)methyl)-3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-2/3-fluorobenzamide derivatives were synthesized via nucleophilic substitution using triazole-thione precursors and fluorobenzoyl chlorides under reflux in dichloromethane . For the target compound, a similar approach could involve reacting 3-fluorobenzoyl chloride with N-butyltetrahydrothiophen-3-amine-1,1-dioxide under basic conditions (e.g., triethylamine), followed by purification via column chromatography. Characterization should include , , and HRMS to confirm regiochemistry and purity.
Basic: How can researchers structurally characterize this compound to confirm its identity and purity?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolves molecular conformation, hydrogen bonding, and packing motifs. For example, polymorphs of structurally similar N-(3-ethynylphenyl)-3-fluorobenzamide were characterized using SCXRD to identify differences in torsion angles and intermolecular interactions .
- Spectroscopy: and verify substituent positions and fluorine integration. IR spectroscopy confirms amide C=O stretching (~1650–1680 cm) and sulfone S=O vibrations (~1300 cm).
- Thermogravimetric analysis (TGA): Assesses thermal stability, particularly for sulfone-containing compounds prone to decomposition at elevated temperatures.
Advanced: What experimental strategies are effective for resolving contradictions in bioactivity data across studies?
Answer:
Discrepancies may arise from variations in:
- Polymorphic forms: Mechanical properties (e.g., hardness, elastic modulus) of polymorphs can influence dissolution rates and bioavailability. For instance, nanoindentation studies on N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs revealed Form II had lower hardness (0.3 GPa) compared to Form I (0.7 GPa), impacting solubility .
- Assay conditions: Standardize cell lines, solvent systems (e.g., DMSO concentration), and incubation times. For fluorinated analogs like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, trifluoromethyl groups enhance metabolic stability, but solvent choice (e.g., ionic liquids vs. aqueous buffers) can alter activity .
Advanced: How can computational modeling optimize the design of derivatives with enhanced bioactivity?
Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) of the fluorobenzamide core. For example, fluorine substitution at the 3-position increases electron-withdrawing effects, stabilizing amide bonds .
- Molecular docking: Screens interactions with target enzymes (e.g., kinases, proteases). Analogous studies on N-cyclohexyl-3-fluorobenzamide identified key hydrogen bonds with active-site residues .
- QSAR models: Correlate substituent effects (e.g., N-butyl vs. N-cyclohexyl) with bioactivity using datasets from analogs like N-(3-chlorophenethyl)-4-nitrobenzamide .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases or kinases. For example, N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide was tested against fungal cytochrome P450 enzymes .
- Cytotoxicity screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Ensure consistency in cell passage numbers and serum-free pre-incubation .
Advanced: How do polymorphic forms of this compound affect its mechanical and pharmacokinetic properties?
Answer:
Polymorphs exhibit distinct:
- Mechanical behavior: Nanoindentation of N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs showed Form I (density = 1.45 g/cm) had higher elastic modulus (15 GPa) than Form II (1.38 g/cm, 8 GPa), impacting tabletability .
- Dissolution rates: High-energy polymorphs (e.g., metastable forms) dissolve faster but may convert to stable forms under humidity. Monitor via powder X-ray diffraction (PXRD) during stability testing.
Basic: What analytical techniques are critical for detecting degradation products during stability studies?
Answer:
- HPLC-MS: Identifies hydrolytic (amide bond cleavage) or oxidative (sulfone degradation) products. Use C18 columns with acetonitrile/water gradients.
- Forced degradation studies: Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions. For sulfone-containing analogs, sulfoxide formation is a common degradation pathway .
Advanced: How can researchers address challenges in crystallizing this compound for structural studies?
Answer:
- Solvent screening: Use high-throughput platforms (e.g., CrystalFarm®) to test solvents like ethyl acetate, acetonitrile, or ionic liquids (e.g., [BMIM][PF]), which can stabilize metastable forms .
- Additive-induced crystallization: Introduce polymer additives (e.g., PEG) or co-crystallizing agents (e.g., nicotinamide) to modulate nucleation. Similar strategies resolved disorder issues in N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide crystals .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Fluorinated benzamides may release HF upon decomposition.
- Ventilation: Work in a fume hood to avoid inhalation of fine powders. For analogs like N-hydroxy-N-phenylbenzamide, S24/25 precautions (avoid skin/eye contact) are critical .
Advanced: How can isotopic labeling (e.g., 19F^{19} \text{F}19F) aid in mechanistic studies of this compound?
Answer:
- : Tracks metabolic fate in vitro/in vivo. Fluorine’s high sensitivity and lack of natural abundance make it ideal for studying binding kinetics or degradation pathways .
- Radiolabeling: Synthesize -labeled analogs (e.g., -N-butyl group) for autoradiography or ADME studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
